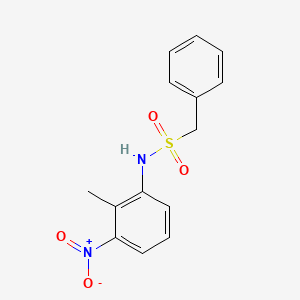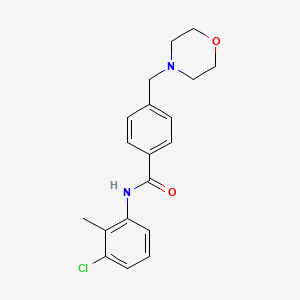![molecular formula C11H16ClN3S B5835320 N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5835320.png)
N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea, commonly known as DMTU, is a synthetic compound that has been widely used in scientific research. It is a thiourea derivative that has been synthesized by many researchers due to its unique properties. DMTU has been found to have a wide range of applications in scientific research, including its use as an antioxidant, a scavenger of reactive nitrogen species, and a metal chelator.
Mécanisme D'action
DMTU acts as an antioxidant by scavenging free radicals and reactive oxygen species. It also acts as a scavenger of reactive nitrogen species by reacting with nitric oxide and peroxynitrite. DMTU can also chelate metal ions, which prevents them from participating in oxidative reactions. The ability of DMTU to scavenge free radicals and reactive nitrogen species makes it useful in the study of oxidative stress and its role in various diseases.
Biochemical and Physiological Effects:
DMTU has been found to have a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage and apoptosis. DMTU has also been found to protect against ischemia-reperfusion injury in various organs, including the heart and brain. Additionally, DMTU has been found to have anti-inflammatory effects, which makes it useful in the study of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMTU is its ability to scavenge free radicals and reactive nitrogen species. This makes it useful in the study of oxidative stress and its role in various diseases. Additionally, DMTU is relatively easy to synthesize and is commercially available. However, one of the major limitations of DMTU is its potential to interfere with other biological processes. DMTU has been found to inhibit the activity of some enzymes, which can affect the results of experiments.
Orientations Futures
There are several future directions for the study of DMTU. One area of research is the study of the role of oxidative stress in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, DMTU could be used as a tool to study the role of reactive nitrogen species in various biological processes. Another area of research is the development of new derivatives of DMTU that have improved properties, such as increased potency or selectivity. Finally, DMTU could be used in the development of new therapeutics for the treatment of various diseases.
Méthodes De Synthèse
DMTU can be synthesized by reacting 3-chloroaniline with N,N-dimethylethylenediamine in the presence of thiourea. The reaction is carried out in anhydrous ethanol at room temperature. The product is then purified by recrystallization from ethanol to obtain pure DMTU.
Applications De Recherche Scientifique
DMTU has been extensively used in scientific research due to its unique properties. It has been found to be a potent antioxidant and a scavenger of reactive nitrogen species. DMTU has also been used as a metal chelator, which makes it useful in the study of metal-induced oxidative stress. Additionally, DMTU has been used as a tool to study the role of reactive nitrogen species in various biological processes.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3S/c1-15(2)7-6-13-11(16)14-10-5-3-4-9(12)8-10/h3-5,8H,6-7H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAJMROHTFWTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-bromo-2-thienyl)methylene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5835239.png)
![3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5835258.png)


![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)
![methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5835296.png)


![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5835319.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)
![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)
